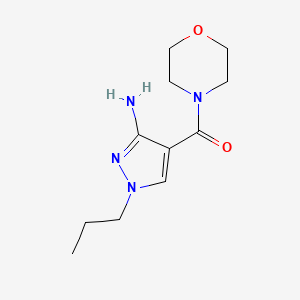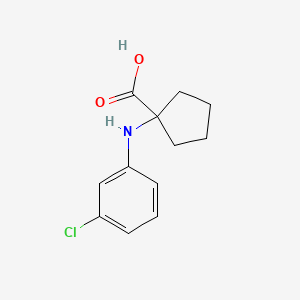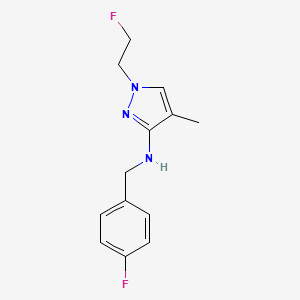-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736480.png)
[(2,3-difluorophenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is an organic compound that features a difluorophenyl group and a pyrazolylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves the following steps:
Formation of the Difluorophenyl Intermediate: The starting material, 2,3-difluorobenzyl chloride, is reacted with a suitable nucleophile to form the difluorophenyl intermediate.
Coupling with Pyrazolylmethyl Group: The intermediate is then coupled with 1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted difluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
(2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to its specific structural features, which confer distinct reactivity and potential biological activity. Its combination of a difluorophenyl group and a pyrazolylmethyl group sets it apart from other similar compounds, making it a valuable target for further research and development.
Eigenschaften
Molekularformel |
C14H17F2N3 |
|---|---|
Molekulargewicht |
265.30 g/mol |
IUPAC-Name |
1-(2,3-difluorophenyl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H17F2N3/c1-10(2)19-7-6-12(18-19)9-17-8-11-4-3-5-13(15)14(11)16/h3-7,10,17H,8-9H2,1-2H3 |
InChI-Schlüssel |
SRNTWROEEFEKMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=CC(=N1)CNCC2=C(C(=CC=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol](/img/structure/B11736400.png)
![2-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11736402.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736404.png)
![(3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11736406.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736407.png)
amine](/img/structure/B11736411.png)

![2-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11736428.png)
![N-[(2,3-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11736431.png)

![{[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11736452.png)
![2-[1-(Dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11736483.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736493.png)
